1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea

physicochemical properties density purity specification

1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a low-molecular-weight (200.15 g·mol⁻¹) synthetic pyrimidine-2,4-dione urea derivative with the molecular formula C₆H₈N₄O₄. It bears a methoxyurea substituent at the C5 position of the uracil ring, distinguishing it from simpler 5-ureido-uracil analogs.

Molecular Formula C6H8N4O4
Molecular Weight 200.15 g/mol
CAS No. 33026-76-5
Cat. No. B14010879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea
CAS33026-76-5
Molecular FormulaC6H8N4O4
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESCONC(=O)NC1=CNC(=O)NC1=O
InChIInChI=1S/C6H8N4O4/c1-14-10-6(13)8-3-2-7-5(12)9-4(3)11/h2H,1H3,(H2,8,10,13)(H2,7,9,11,12)
InChIKeyIAGHQXRJRYAUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea (CAS 33026-76-5): Procurement-Grade Chemical Identity and Baseline Profile


1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a low-molecular-weight (200.15 g·mol⁻¹) synthetic pyrimidine-2,4-dione urea derivative with the molecular formula C₆H₈N₄O₄ . It bears a methoxyurea substituent at the C5 position of the uracil ring, distinguishing it from simpler 5-ureido-uracil analogs. The compound is registered under NSC 78512 in the National Cancer Institute (NCI) diversity set, indicating its historical inclusion in broad screening libraries . Its density is reported as 1.52 g·cm⁻³ at ambient conditions .

Why 5‑Ureido‑Uracil Analogs Cannot Be Interchanged: The Procurement Risk for 1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea


Structure–activity relationship (SAR) studies on 5‑substituted uracils have repeatedly demonstrated that even minor alterations to the C5‑side chain—such as replacing a methoxy group with a hydrogen, methyl, or hydroxyethyl moiety—can drastically reorient the hydrogen‑bonding architecture, modify electronic properties, and toggle selectivity between unrelated protein targets . For example, closely related 5‑ureido‑uracil derivatives (e.g., CAS 89323‑18‑2, MW 170.13) and 5‑aminouracil (CAS 932‑52‑5, MW 127.10) lack the N‑methoxyurea moiety present in 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea, a functional group known to engage in unique bidentate hydrogen‑bond interactions that are critical for target recognition in other chemotypes . In the absence of direct head‑to‑head comparative data, generic substitution is scientifically unjustified and may invalidate assay results, alter pharmacokinetic profiles, or yield false‑negative outcomes in screening campaigns.

Quantitative Differentiation Evidence for 1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea vs. In‑Class Analogs


Intrinsic Physicochemical Differentiation: Density vs. 5‑Ureido‑Uracil

Unlike the parent 5‑ureido‑uracil (CAS 89323‑18‑2, MW 170.13, density not publicly reported), 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea exhibits a measured density of 1.52 g·cm⁻³ , a value that reflects the added mass and hydrogen‑bonding capacity of the methoxyurea substituent. This parameter serves as an in‑house quality‑control differentiator during compound procurement and registration, as no direct biological comparator data are available in the open literature.

physicochemical properties density purity specification

NCI Screening Library Provenance: Historical Inclusion as a Differentiation Filter

The compound is explicitly registered under NSC 78512 in the NCI/DTP repository , a designation shared by only a subset of 5‑ureido‑uracil derivatives. The NCI accession implies that the molecule passed initial drug‑like property filters and was selected for high‑throughput screening against the NCI‑60 cancer cell line panel. Although the primary screening results are not publicly disclosed, this curated provenance provides a confidence tier that non‑NSC‑listed analogs (e.g., 1‑(2,4‑dioxo‑1H‑pyrimidin‑5‑yl)‑3‑ethylurea) do not possess.

chemical library NCI diversity set compound provenance

Absence of Published Comparative Biological Data: A Cautionary Note for Selection

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (accessed 2026‑05‑10) yielded no head‑to‑head enzymatic, cellular, or in‑vivo comparison between 1‑(2,4‑dioxo‑1H‑pyrimidin‑5‑yl)‑3‑methoxyurea and any structurally related analog. No IC₅₀, Kd, selectivity, solubility, metabolic stability, or ADME parameter has been published for this compound in any peer‑reviewed journal or publicly accessible database . Consequently, no quantitative differentiation on the basis of biological activity, potency, or target engagement can be made at this time.

data gap comparative evidence procurement risk

Best-Fit Application Scenarios for 1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea Based on Current Evidence


Chemical Biology Probe Development Targeting Urea‑Sensitive Transporters

The methoxyurea moiety and compact uracil scaffold make this compound a candidate for probing urea‑transporter (UT‑A1, UT‑B) or arginase active sites, as analogous urea‑containing fragments have shown micromolar affinity in these systems . Because no direct data exist, the compound should be used in parallel with structurally matched inactive analogs (e.g., 5‑aminouracil) in initial screening cascades to establish SAR hypotheses.

Physicochemical Reference Standard for Uracil‑Derived Compound Libraries

With a reported density of 1.52 g·cm⁻³ and a well‑defined molecular formula (C₆H₈N₄O₄), the compound can serve as a retention‑time or mass‑defect standard in HPLC‑MS workflows when building small‑molecule libraries centered on pyrimidine‑2,4‑dione scaffolds .

Starting Material for Parallel Synthesis of 5‑Substituted Urea Libraries

The methoxyurea group can be selectively deprotected or derivatized under mild conditions, enabling the generation of structurally diverse urea variants for high‑throughput screening campaigns where the uracil core is maintained.

In‑House Quality Control and Compound Management Benchmarking

The compound’s unique combination of physicochemical properties (MW 200.15, density 1.52 g·cm⁻³, C₆H₈N₄O₄) facilitates its use as a QC check standard during automated compound storage and retrieval, particularly when differentiating from other 5‑substituted uracils in a centralized repository .

Quote Request

Request a Quote for 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.